4-Ethyl-3,6-dimethyloctane

Description

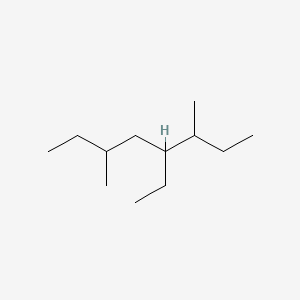

Structure

3D Structure

Propriétés

Numéro CAS |

62183-68-0 |

|---|---|

Formule moléculaire |

C12H26 |

Poids moléculaire |

170.33 g/mol |

Nom IUPAC |

4-ethyl-3,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-10(4)9-12(8-3)11(5)7-2/h10-12H,6-9H2,1-5H3 |

Clé InChI |

RTVRGBUFZDOPIH-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CC(CC)C(C)CC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,6-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of the branched alkane, 4-Ethyl-3,6-dimethyloctane. As a structural isomer of dodecane, its physicochemical characteristics are of interest in various fields, including organic synthesis, fuel science, and as a non-polar solvent. This document collates available data on its structural, physical, and chemical properties, alongside standardized experimental protocols for their determination. In the absence of extensive experimental data for this specific isomer, this guide leverages comparative data from its straight-chain counterpart, n-dodecane, to provide well-founded estimations.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C₁₂H₂₆. Its branched structure, featuring ethyl and methyl substituents along an octane (B31449) backbone, imparts distinct physical properties compared to its linear isomer, n-dodecane. Understanding these properties is crucial for its potential applications and for the broader study of structure-property relationships in aliphatic hydrocarbons. This guide serves as a technical resource, summarizing key data and outlining relevant experimental methodologies.

Chemical and Physical Properties

The branching in the carbon chain of this compound significantly influences its intermolecular van der Waals forces. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This typically results in lower boiling and melting points compared to the corresponding straight-chain alkane.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes its fundamental molecular properties and provides data for its linear isomer, n-dodecane, for comparative purposes. The properties of this compound are expected to deviate from those of n-dodecane as a result of its branched structure.

| Property | This compound | n-Dodecane (for comparison) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆[1][2] |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol [1] |

| CAS Number | 62183-68-0 | 112-40-3[1] |

| Boiling Point | Estimated >200 °C | 216.2 °C[3] |

| Melting Point | Not available | -9.6 °C[1][3] |

| Density | Not available | 0.75 g/mL at 25 °C[1] |

| Solubility in Water | Predicted to be very low | Insoluble |

General Chemical Reactivity

As a saturated alkane, this compound exhibits the characteristic low reactivity of this class of compounds. Its chemical behavior is dominated by the stability of its carbon-carbon and carbon-hydrogen single bonds.

-

Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O

-

Halogenation: Under ultraviolet (UV) light, it can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine).

-

Cracking: At high temperatures and pressures, particularly in the presence of a catalyst, the carbon-carbon bonds can break in a process known as cracking, yielding a mixture of smaller alkanes and alkenes.

Spectroscopic Characterization (Expected)

-

¹³C NMR: Due to molecular asymmetry, it is anticipated that all 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts would fall in the typical aliphatic region (approximately 10-60 ppm).

-

¹H NMR: The proton NMR spectrum would be complex due to extensive signal splitting (spin-spin coupling) between non-equivalent protons on adjacent carbons. Multiple overlapping multiplets would be expected in the aliphatic region (approximately 0.8-1.5 ppm).

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 170 would likely be of low abundance or absent. The fragmentation pattern would be dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Distillation Method)

This protocol describes the determination of the boiling point of a liquid organic compound using simple distillation.

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 300 °C)

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assemble the simple distillation apparatus as shown in the workflow diagram below.

-

Place approximately 20-30 mL of the liquid sample into the round-bottom flask and add a few boiling chips.

-

Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the sample using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature when the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer (specific gravity bottle) to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.

-

Carefully weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow it to equilibrate.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the sample liquid (this compound), insert the stopper, and equilibrate it in the constant temperature water bath as in step 4.

-

Remove the pycnometer, dry the exterior, and weigh it (m_sample).

-

Calculate the density of the sample using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water (where the density of water at the experimental temperature is a known value).

Visualizations

Logical Relationships

The following diagram illustrates the classification of hydrocarbons, positioning this compound within this chemical hierarchy.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of a liquid's boiling point via simple distillation.

Conclusion

This compound is a branched alkane for which specific experimental data is not widely published. However, by understanding the fundamental principles of structure-property relationships and by using its linear isomer, n-dodecane, as a benchmark, its chemical and physical properties can be reasonably inferred. This technical guide provides a foundational understanding of this compound, equipping researchers and scientists with the necessary information for its consideration in relevant applications and for guiding future experimental work. The provided protocols offer standardized methods for the empirical determination of its key physical properties.

References

An In-depth Technical Guide to 4-Ethyl-3,6-dimethyloctane

CAS Number: 62183-68-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and safety information for 4-Ethyl-3,6-dimethyloctane. Due to the limited availability of experimental data for this specific compound, this guide combines documented information with established principles of organic chemistry to offer detailed protocols and predicted data to support research and development activities.

Chemical and Physical Properties

This compound is a branched-chain alkane.[1] As a saturated hydrocarbon, it is a non-polar compound with applications as a reference compound in chromatographic techniques and in the development of hydrophobic materials.[2] Its hydrophobic nature also makes it a subject of interest in studies involving lipid membranes and potential drug delivery systems.[2]

Table 1: Chemical and Predicted Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,6-DIMETHYL-4-ETHYLOCTANE, Octane, 4-ethyl-3,6-dimethyl- | [3] |

| CAS Number | 62183-68-0 | [3] |

| Molecular Formula | C₁₂H₂₆ | [1][3] |

| Molecular Weight | 170.34 g/mol | [3] |

| Predicted Boiling Point | 195-205 °C | Estimated based on similar branched C12 alkanes. An earlier estimate suggested >200°C. |

| Predicted Density | ~0.75 g/cm³ | Estimated based on similar branched C12 alkanes. |

| Melting Point | Not available | --- |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General property of alkanes. |

Synthesis of this compound

The synthesis of this compound can be approached through the formation of new carbon-carbon bonds, for which the Grignard reaction and alkylation of ketones are standard methods in organic synthesis.[4][5] Below are detailed hypothetical protocols for these two synthetic routes.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 3-pentanone (B124093) and a Grignard reagent derived from 1-bromo-2-methylpentane (B146034). The reaction proceeds through the formation of a tertiary alcohol, which is subsequently reduced to the target alkane.

Experimental Protocol: Grignard Reaction Route

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1-bromo-2-methylpentane

-

Iodine crystal (as initiator)

-

3-pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromo-2-methylpentane in anhydrous diethyl ether.

-

Add a small amount of the alkyl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.

-

Once initiated, add the remaining 1-bromo-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Dehydration:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

To dehydrate the tertiary alcohol, carefully add concentrated H₂SO₄ and heat the mixture to produce the corresponding alkene.

-

-

Hydrogenation:

-

The crude alkene is then dissolved in ethanol (B145695) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

The vessel is then placed under a hydrogen atmosphere and stirred until the reaction is complete (monitored by TLC or GC).

-

-

Purification:

-

Filter the reaction mixture through celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is then purified by fractional distillation.

-

Synthesis via Alkylation of a Ketone

This method involves the deprotonation of a ketone to form an enolate, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol: Ketone Alkylation Route

Materials:

-

3,6-dimethyl-4-octanone

-

Lithium diisopropylamide (LDA) in THF

-

Ethyl iodide

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,6-dimethyl-4-octanone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the ketone solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Alkylation:

-

Add ethyl iodide to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude alkylated ketone.

-

-

Wolff-Kishner Reduction:

-

To a round-bottom flask equipped with a reflux condenser, add the crude alkylated ketone, hydrazine hydrate, and diethylene glycol.

-

Add powdered KOH and heat the mixture to reflux. Water will be evolved and can be removed by distillation.

-

Continue to heat the mixture at a higher temperature (around 190-200 °C) for several hours to complete the reduction of the ketone to the alkane.

-

-

Purification:

-

Cool the reaction mixture and add water.

-

Extract the product with hexane (B92381).

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter, remove the solvent, and purify the crude this compound by fractional distillation.

-

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and solvents. Fractional distillation is the primary method for purifying alkanes on a larger scale, while column chromatography is suitable for smaller quantities and achieving high purity.

Fractional Distillation

Experimental Protocol: Fractional Distillation

-

Apparatus Setup:

-

Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

-

Distillation:

-

Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the vapor with the more volatile components.

-

The vapor of the purified compound will then pass into the condenser and be collected in the receiving flask.

-

Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound (predicted to be in the range of 195-205 °C).

-

Column Chromatography

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent such as hexane.

-

Pour the slurry into a chromatography column to pack the stationary phase.

-

-

Sample Loading and Elution:

-

Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with hexane. Since alkanes are non-polar, they will move quickly through the polar silica gel.

-

Collect fractions and analyze them by a suitable method (e.g., GC-MS) to identify the fractions containing the pure product.

-

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A complex spectrum with multiple overlapping signals in the upfield region (approx. 0.8-1.5 ppm). Protons on carbons adjacent to branching points will have distinct chemical shifts. |

| ¹³C NMR | Multiple signals corresponding to the different carbon environments in the molecule. The chemical shifts will be in the typical range for sp³ hybridized carbons in alkanes. |

| Mass Spectrometry (EI) | The molecular ion peak (m/z = 170) is expected to be of low abundance or absent.[6][7][8] Fragmentation will be favored at the branching points, leading to the formation of stable secondary and tertiary carbocations.[2][6][9] |

| Infrared (IR) Spectroscopy | Strong C-H stretching absorptions in the range of 2850-2960 cm⁻¹. C-H bending and rocking vibrations will be observed in the fingerprint region (around 1370-1470 cm⁻¹).[10][11][12] |

Safety and Toxicology

Specific toxicological data for this compound is not available. However, data for similar C9-C14 isoalkanes can provide guidance. These compounds generally exhibit low acute oral, dermal, and inhalation toxicity.[13][14] They are not typically considered skin or eye irritants, nor are they skin sensitizers.[13][14] A primary hazard associated with liquid alkanes is aspiration if swallowed, which can cause lung damage.[15][16][17]

General Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames as alkanes are flammable.[15][18]

-

Avoid inhalation of vapors and contact with skin and eyes.

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

References

- 1. Buy this compound (EVT-15591518) | 62183-68-0 [evitachem.com]

- 2. jove.com [jove.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. GCMS Section 6.9.2 [people.whitman.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. santos.com [santos.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Alkanes, C9-12-iso- - Hazardous Agents | Haz-Map [haz-map.com]

- 17. carlroth.com [carlroth.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Ethyl-3,6-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3,6-dimethyloctane, a branched alkane with the molecular formula C12H26. While specific experimental data for this isomer is limited in publicly accessible literature, this document consolidates available computed data and presents comparative information from related isomers and the broader class of C12 alkanes. The guide covers the molecule's structure, physicochemical properties, potential synthetic and purification protocols, and discusses its relevance in the context of organic chemistry and potential, though not yet clinically established, applications in drug development as a hydrophobic excipient.

Molecular Structure and Identification

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of an eight-carbon main chain (octane) with two methyl groups at positions 3 and 6, and an ethyl group at position 4. The presence of multiple chiral centers implies the existence of several stereoisomers.

The fundamental identifiers and structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62183-68-0[1][2] |

| Molecular Formula | C12H26[1][2] |

| Molecular Weight | 170.33 g/mol [1] |

| Canonical SMILES | CCC(C)CC(CC)C(C)CC[1] |

| InChI | InChI=1S/C12H26/c1-6-10(4)9-12(8-3)11(5)7-2/h10-12H,6-9H2,1-5H3[1] |

| InChI Key | RTVRGBUFZDOPIH-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Computed and Comparative Physicochemical Properties:

| Property | This compound (Computed) | C12-C14 Isoalkanes (Experimental Range) | n-Dodecane (Experimental) |

| LogP | ~4.49[1] | - | 6.1 |

| Boiling Point (°C) | Estimated >200[1] | 170-190 | 216.3 |

| Density (g/cm³ at 15°C) | Not available | ~0.76[3] | 0.75 |

| Rotatable Bond Count | 6[1] | - | 9 |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible route involves the alkylation of a ketone.[1] Subsequent purification would likely involve fractional distillation and/or column chromatography to isolate the desired isomer from reactants and byproducts.

Proposed Experimental Protocol: Synthesis via Alkylation

A common method for the formation of highly branched alkanes is through Grignard reactions or alkylation of enolates. A potential synthesis for this compound could involve the reaction of an appropriate Grignard reagent with a ketone, followed by dehydration and hydrogenation. A more direct, though potentially challenging, route is the alkylation of a ketone enolate.

Reaction Scheme: Alkylation of 3,6-dimethyl-2-heptanone with ethyl bromide.[1]

Materials and Reagents:

-

3,6-dimethyl-2-heptanone

-

Sodium hydride (NaH) or Potassium tert-butoxide

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 3,6-dimethyl-2-heptanone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the enolate.

-

Ethyl bromide is then added dropwise to the reaction mixture, which is subsequently heated to reflux for 6-12 hours.[1]

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Proposed Experimental Protocol: Purification

Purification of the crude product to isolate this compound would be essential.

Method 1: Fractional Distillation

-

Due to its likely high boiling point (estimated >200 °C), fractional distillation under reduced pressure can be employed for bulk separation.[1] This method is effective if the boiling points of the desired product and impurities are sufficiently different.

Method 2: Column Chromatography

-

For obtaining high-purity samples for research purposes, column chromatography is the preferred method.[1]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate (e.g., 95:5 v/v), would be suitable for separating the non-polar alkane from more polar impurities.[1]

-

Fractions would be collected and analyzed (e.g., by GC-MS) to identify those containing the pure product.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, this section provides predicted key features based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically similar alkyl groups. Signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The spectrum would show overlapping multiplets for the methyl, ethyl, and methine protons.

¹³C NMR: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Distinct signals would be expected for the different carbon environments within the molecule. Based on general chemical shift ranges for alkanes, the signals would likely appear in the 10-40 ppm range.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely result in extensive fragmentation of the parent ion. The mass spectrum would show a series of fragment ions corresponding to the loss of methyl, ethyl, and larger alkyl fragments. The molecular ion peak (m/z = 170) may be of low abundance or absent.

Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Relevance in Research and Drug Development

Role as a Hydrophobic Moiety

While this compound itself is not an active pharmaceutical ingredient, its high lipophilicity (LogP ~4.49) is a characteristic feature of molecules that can interact with biological membranes.[1] Highly branched alkanes are studied for their potential use as components in drug delivery systems, particularly for hydrophobic drugs. Their inert nature and ability to be functionalized could make them suitable as scaffolds or as part of larger carrier molecules.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, data for the general class of C12-C14 isoalkanes indicate low acute toxicity via oral, dermal, and inhalation routes.[3][4] They are generally considered to have low potential for skin and eye irritation and are not typically skin sensitizers.[4] Aspiration of liquid alkanes into the lungs can be a hazard.[3]

Visualizations

Molecular Structure

Caption: 2D representation of this compound structure.

Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification.

Structure-Property Relationship

Caption: Impact of branching on physical properties of C12 alkanes.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,6-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,6-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2] As a saturated hydrocarbon, its physical properties are primarily dictated by the weak van der Waals intermolecular forces. The structural arrangement, specifically the degree of branching, plays a crucial role in determining its boiling point, melting point, density, and other physical characteristics.[3] This technical guide provides a summary of the known physical properties of this compound and details the standard experimental protocols for their determination. While specific experimental data for this particular isomer is scarce in publicly available literature, this guide establishes a framework for its characterization based on established principles of organic chemistry and standardized testing methods.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are often estimated or compared to its straight-chain isomer, n-dodecane, due to a lack of direct experimental data for this specific branched structure.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [2] |

| Boiling Point | Estimated >200°C | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| CAS Number | 62183-68-0 | [1][2] |

Note: The boiling point of the straight-chain isomer, n-dodecane, is 216°C. Generally, branching lowers the boiling point of alkanes compared to their straight-chain counterparts.[4][5]

Experimental Protocols

The determination of the physical properties of a liquid alkane like this compound follows well-established experimental procedures. These protocols are crucial for generating reliable and reproducible data for research and quality control purposes.

Boiling Point Determination (Capillary Method/Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.

Methodology:

-

A small amount of the this compound sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is designed to ensure uniform heating of the sample.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometry)

Density is a fundamental physical property defined as mass per unit volume. Pycnometry is a precise method for determining the density of liquids.

Methodology:

-

A pycnometer, a flask with a precisely known volume, is thoroughly cleaned, dried, and weighed.

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C).

-

Once the temperature has stabilized, the volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology:

-

The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

If the instrument is not temperature-controlled, the temperature of the prisms should be recorded.

-

Light is passed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Measurements are typically made using the sodium D-line (589 nm) and reported at a specific temperature (e.g., 20°C).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Workflow for determining physical properties.

Caption: Impact of branching on boiling point.

Conclusion

References

An In-depth Technical Guide to 4-Ethyl-3,6-dimethyloctane

This technical guide provides a comprehensive overview of 4-Ethyl-3,6-dimethyloctane, including its nomenclature, chemical properties, synthesis, and potential relevance in the field of drug development. This document is intended for researchers, scientists, and professionals in drug discovery and organic chemistry.

Chemical Identity and Properties

This compound is a branched-chain alkane. Its structure and properties are summarized below.

IUPAC Name and Synonyms

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

Known synonyms include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 62183-68-0 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1] |

| Canonical SMILES | CCC(C)CC(CC)C(C)CC | [2] |

| InChI | InChI=1S/C12H26/c1-6-10(4)9-12(8-3)11(5)7-2/h10-12H,6-9H2,1-5H3 | [2] |

| InChIKey | RTVRGBUFZDOPIH-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the alkylation of a ketone enolate.[1]

General Synthetic Scheme

The synthesis involves the deprotonation of an appropriate ketone to form an enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. A common method for the synthesis of this compound involves the alkylation of 3,6-dimethyl-2-heptanone with ethyl bromide.[1] This reaction requires a strong, sterically hindered base to favor the formation of the kinetic enolate and prevent side reactions.

Illustrative Experimental Protocol

The following is a generalized experimental protocol for the alkylation of a ketone, which can be adapted for the synthesis of this compound.

Materials:

-

3,6-dimethyl-2-heptanone

-

Lithium diisopropylamide (LDA) solution in THF

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Enolate Formation: A solution of 3,6-dimethyl-2-heptanone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for a period to ensure complete formation of the lithium enolate.

-

Alkylation: Ethyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the completion of the alkylation reaction.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[1]

Relevance in Drug Development

While there is no specific information available on the biological activity or signaling pathways directly involving this compound, its structural characteristics as a branched-chain alkane are relevant to drug design and development. The hydrocarbon backbone represents a hydrophobic moiety, and such groups play a crucial role in molecular recognition and binding affinity at biological targets.[4][5][6][7][8]

The Role of Hydrophobic Interactions in Drug-Receptor Binding

Hydrophobic interactions are a primary driving force for the binding of a drug molecule (ligand) to its protein target.[5][6][7][8] The alkyl chains of a molecule like this compound can occupy hydrophobic pockets within a protein's binding site, displacing water molecules and leading to a favorable increase in entropy, which contributes to the overall binding affinity. The strategic placement of such hydrophobic groups can significantly enhance the potency and selectivity of a drug candidate.[5][6]

The diagram below illustrates the conceptual role of a hydrophobic moiety, such as a branched alkane, in drug-receptor interactions.

Caption: Drug-Receptor Interaction Model.

Logical Workflow for Assessing Bioactivity

The logical workflow for investigating a compound like this compound for potential biological activity would follow a standard drug discovery pipeline.

Caption: Drug Discovery and Development Pipeline.

References

- 1. Buy this compound (EVT-15591518) | 62183-68-0 [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:62183-68-0 | Chemsrc [chemsrc.com]

- 4. Hydrophobic moieties: Significance and symbolism [wisdomlib.org]

- 5. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Ethyl-3,6-dimethyloctane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Ethyl-3,6-dimethyloctane, a branched alkane with potential applications in materials science and as a reference compound in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and logical workflow visualizations.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its branched structure imparts specific physical and chemical properties that are of interest in various fields of chemical research. The synthesis of such branched alkanes is a fundamental exercise in organic chemistry, often serving as a model for the construction of more complex molecular architectures relevant to drug discovery and development. This guide outlines a robust two-step synthetic approach, commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction to the target alkane.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection at the C4-carbon, leading to a tertiary alcohol precursor, 4-ethyl-3,6-dimethyloctan-4-ol. This intermediate can be readily synthesized through the nucleophilic addition of an ethyl Grignard reagent to a suitable ketone, 3,6-dimethyl-4-octanone. The subsequent removal of the hydroxyl group affords the final alkane.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for Grignard reactions and the reduction of tertiary alcohols. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 4-Ethyl-3,6-dimethyloctan-4-ol (Grignard Reaction)

This procedure details the formation of the tertiary alcohol intermediate via the reaction of 3,6-dimethyl-4-octanone with ethylmagnesium bromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Ethyl bromide | 108.97 | 12.0 g (8.1 mL) | 0.11 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| 3,6-Dimethyl-4-octanone | 156.27 | 15.6 g | 0.10 |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask.

-

A solution of ethyl bromide in 50 mL of anhydrous diethyl ether is prepared in the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the reaction, which can be evidenced by bubbling and a slight warming of the flask. Gentle warming or the addition of a small iodine crystal can be used for activation if necessary.

-

Once initiated, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

The Grignard reagent solution is cooled to 0 °C using an ice bath.

-

A solution of 3,6-dimethyl-4-octanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 4-ethyl-3,6-dimethyloctan-4-ol.

-

Purification: The crude product can be purified by vacuum distillation.

Synthesis of this compound (Reduction of Tertiary Alcohol)

This protocol describes the reduction of the tertiary alcohol intermediate to the final alkane using triethylsilane and trifluoroacetic acid.[3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethyl-3,6-dimethyloctan-4-ol | 186.34 | 18.6 g | 0.10 |

| Triethylsilane | 116.28 | 23.3 g (31.4 mL) | 0.20 |

| Trifluoroacetic acid | 114.02 | 22.8 g (15.3 mL) | 0.20 |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated aq. NaHCO3 | - | 150 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

Reaction Setup:

-

A 500 mL round-bottom flask is charged with the crude 4-ethyl-3,6-dimethyloctan-4-ol and dichloromethane.

-

The solution is cooled to 0 °C in an ice bath with magnetic stirring.

-

-

Reduction Reaction:

-

Triethylsilane is added to the solution.

-

Trifluoroacetic acid is added dropwise to the stirred mixture over 15 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

-

Work-up and Isolation:

-

The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with two 50 mL portions of dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.34 g/mol |

| Boiling Point | Approx. 205-215 °C |

| Density | Approx. 0.76-0.78 g/mL |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ 0.8-1.0 (m, multiple CH₃ groups), 1.1-1.4 (m, multiple CH₂ and CH groups) |

| ¹³C NMR (CDCl₃) | δ 10-40 (multiple signals for CH₃, CH₂, and CH carbons) |

| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1375 (C-H bend)[6] |

| Mass Spec (EI) | m/z: 170 (M⁺, likely very weak or absent), prominent fragments from cleavage at branched points (e.g., loss of ethyl, propyl, butyl fragments).[7][8][9] |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic and analytical procedures.

Caption: Synthetic workflow for this compound.

Caption: Purification and characterization workflow.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step approach, utilizing a Grignard reaction followed by the reduction of the resulting tertiary alcohol, represents a reliable and scalable method for obtaining this branched alkane. While experimental data for the target compound is scarce, the provided protocols and predicted analytical data offer a solid foundation for researchers to successfully synthesize and characterize this compound. This work underscores the fundamental principles of organic synthesis and their application in constructing specific molecular architectures relevant to various scientific disciplines.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Silane Reduction of... - Gelest [technical.gelest.com]

- 4. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. GCMS Section 6.9.2 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

An In-Depth Technical Guide to the Branched Alkane Isomers of Dodecane (C12H26) for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, encompassing a wide range of branched structures that offer a diverse array of physicochemical properties. While the linear isomer, n-dodecane, is well-characterized and utilized as a solvent and in fuel research, its branched counterparts present unique opportunities in various scientific and industrial fields, including drug development. The branching in the carbon skeleton significantly influences properties such as boiling point, melting point, viscosity, and solvent characteristics. This guide provides a comprehensive overview of a selection of branched dodecane isomers, their synthesis, characterization, and potential applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties of Selected Branched Dodecane Isomers

The degree and position of branching in the carbon chain of dodecane isomers have a marked effect on their physical properties. Generally, increased branching leads to a decrease in the boiling point compared to the linear isomer due to reduced intermolecular van der Waals forces. The melting point, however, can be influenced by molecular symmetry and packing efficiency in the solid state. Below are tabulated physicochemical data for a representative selection of branched C12H26 isomers.

| Isomer Name | Parent Chain | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| n-Dodecane | Dodecane | 216.3 | -9.6 | 0.749 | 1.4216 |

| 2-Methylundecane | Undecane | 210 | -46.8 | 0.748 | 1.421 |

| 3-Methylundecane (B86300) | Undecane | 210.8[1] | -58[2] | 0.749[2] | 1.422[2] |

| 4-Methylundecane (B1196022) | Undecane | 209.8[3] | -67.9[4] | 0.75[5] | 1.4231 (20°C)[4] |

| 5-Methylundecane (B167939) | Undecane | 204[6] | -68.9[7] | 0.7512 (20°C)[8] | 1.421[6] |

| 2,3-Dimethyldecane | Decane | 203.5 | - | - | - |

| 2,4-Dimethyldecane | Decane | 200.4[9] | -50.8 (estimate)[9] | 0.749[9] | 1.42[9] |

| 2,5-Dimethyldecane | Decane | 200.1 | - | 0.746 | 1.418 |

| 2,6-Dimethyldecane | Decane | 200.7[10] | -50.8 (estimate)[10] | 0.749[10] | 1.42[10] |

| 5,6-Dimethyldecane | Decane | 201[11] | -50.8 (estimate)[11] | 0.7567[11] | 1.4241[11] |

| 2,2,3-Trimethylnonane | Nonane | 202[12] | -50.8 (estimate)[12] | 0.75[12] | 1.424[12] |

| 2,2,4,4-Tetramethyloctane | Octane | 191.8[13] | - | 0.8[13] | - |

| 2,2,7,7-Tetramethyloctane | Octane | 185[14] | - | 0.736 | 1.4144 |

| 2,2,4,6,6-Pentamethylheptane | Heptane | 177 | -60 | 0.751 | 1.419 |

Experimental Protocols

The synthesis and characterization of specific branched alkane isomers require well-defined experimental procedures. Below are detailed methodologies for the synthesis of a representative branched dodecane isomer, 4-methylundecane, via Grignard reaction, and general protocols for the characterization of such isomers.

Synthesis of 4-Methylundecane via Grignard Reaction

This protocol describes a plausible synthetic route to 4-methylundecane using a Grignard reagent and a ketone, followed by reduction of the resulting alcohol.

Step 1: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

-

Reagents: Magnesium turnings (1.2 equiv.) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of 1-bromobutane (B133212) (1.0 equiv.) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and the formation of a cloudy solution.

-

Addition: The remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Heptan-2-one

-

Apparatus: The Grignard reagent solution is cooled in an ice bath.

-

Addition: A solution of heptan-2-one (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent with stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 4-methylundecan-4-ol.

Step 3: Reduction of 4-Methylundecan-4-ol to 4-Methylundecane

-

Apparatus: A round-bottom flask is equipped with a reflux condenser.

-

Reagents: The crude 4-methylundecan-4-ol is dissolved in a suitable solvent such as acetic acid. A reducing agent, for example, red phosphorus and iodine, or catalytic hydrogenation can be employed. For this example, we will use a Wolff-Kishner reduction of the corresponding ketone, which can be obtained by oxidation of the tertiary alcohol. A more direct route from the alcohol involves conversion to the corresponding alkyl halide followed by reduction.

-

Alternative Reduction (via the Alkyl Halide):

-

The tertiary alcohol is treated with concentrated hydrochloric acid to form 4-chloro-4-methylundecane.

-

The resulting alkyl chloride is then reduced to the alkane using a reducing agent such as lithium aluminum hydride in a suitable solvent like tetrahydrofuran (B95107) (THF) or by catalytic hydrogenation over a palladium catalyst.

-

-

Purification: The final product, 4-methylundecane, is purified by fractional distillation to remove any unreacted starting materials and byproducts.

Characterization of Branched Dodecane Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying isomers of dodecane.

-

Sample Preparation: Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for separating alkanes.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min) to ensure good separation of isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Identification: Isomers are identified by their retention times and characteristic mass spectra. Branched alkanes show preferential fragmentation at the branching points, leading to the formation of stable secondary and tertiary carbocations. The molecular ion peak (M+) at m/z 170 may be weak or absent, especially in highly branched isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

Sample Preparation: Dissolve the purified isomer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show signals in the aliphatic region (typically 0.8-1.5 ppm). The chemical shifts and splitting patterns of the methyl, methylene, and methine protons provide information about the branching pattern.

-

¹³C NMR: The carbon NMR spectrum is particularly useful for distinguishing between isomers, as each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the determination of the carbon skeleton's connectivity.

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the branched isomers of C12H26.

Caption: Synthetic workflow for 4-methylundecane via Grignard reaction.

Caption: Experimental workflow for GC-MS analysis of C12H26 isomers.

Caption: Logical relationship between branching and physical properties.

Applications in Drug Development

Branched alkanes, including isomers of dodecane, have several actual and potential applications in the pharmaceutical industry.

-

Excipients and Solvents: Highly branched alkanes, such as isododecane (a mixture of isomers including 2,2,4,6,6-pentamethylheptane), are used as emollients and solvents in topical pharmaceutical and cosmetic formulations. Their non-polar nature, low viscosity, and high spreadability make them suitable for delivering active pharmaceutical ingredients (APIs) to the skin.

-

Drug Delivery Systems: The unique solvent properties of branched alkanes can be exploited in the formulation of drug delivery systems. For instance, semifluorinated alkanes, which are linear alkanes with a perfluorinated segment, are being investigated as carriers for lipophilic drugs. The principles of using branched hydrocarbon chains to modulate solubility and partitioning can be extended to the design of novel delivery vehicles.

-

Influence on Pharmacokinetics: The incorporation of branched alkyl chains into drug molecules can significantly impact their pharmacokinetic properties. Branching can increase the lipophilicity of a molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. For example, increased branching can hinder metabolic degradation by sterically shielding susceptible sites from enzymatic attack, potentially prolonging the drug's half-life.

-

Structure-Activity Relationships (SAR): In medicinal chemistry, modifying the alkyl substituents on a lead compound is a common strategy to optimize its potency and selectivity. The use of different dodecane isomers as substituents could allow for a fine-tuning of the molecule's interaction with its biological target. The varied steric bulk and conformational flexibility of different branched isomers can be used to probe the binding pocket of a receptor or enzyme.

The 355 isomers of dodecane represent a vast chemical space with a wide range of physicochemical properties. This technical guide has provided an overview of a selection of these branched alkanes, detailing their properties, synthesis, and characterization. For researchers and professionals in drug development, understanding the impact of branching on molecular properties is crucial. The use of branched alkanes as excipients, in drug delivery systems, and as structural motifs in drug molecules themselves, offers significant potential for the development of new and improved therapeutics. Further research into the specific properties and biological effects of a wider range of dodecane isomers is warranted to fully exploit their potential in pharmaceutical sciences.

References

- 1. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. 3-methylundecane [stenutz.eu]

- 3. Buy 4-Methylundecane | 2980-69-0 [smolecule.com]

- 4. 4-methylundecane [chemister.ru]

- 5. 4-methylundecane | 2980-69-0 [chemnet.com]

- 6. 5-methylundecane [stenutz.eu]

- 7. 5-methylundecane [chemister.ru]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 5,6-Dimethyldecane CAS#: 1636-43-7 [m.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]

- 14. 2,2,7,7-TETRAMETHYLOCTANE CAS#: 1071-31-4 [m.chemicalbook.com]

An In-depth Technical Guide on the Spectroscopic Data of 4-Ethyl-3,6-dimethyloctane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Ethyl-3,6-dimethyloctane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of similar branched alkanes. It includes illustrative data tables, generalized experimental protocols for obtaining such data, and a logical workflow for structural elucidation using common spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₁₂H₂₆, Molecular Weight: 170.34 g/mol ). These predictions are based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy for branched alkanes.

1.1. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2][3] The molecular ion peak (M⁺) for highly branched alkanes is often of very low abundance or entirely absent.[2][4]

Illustrative Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Possible Fragment Ion | Interpretation |

| 170 | < 1 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 141 | 5 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 127 | 10 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 99 | 20 | [C₇H₁₅]⁺ | Cleavage at a branching point |

| 85 | 40 | [C₆H₁₃]⁺ | Cleavage at a branching point |

| 71 | 100 | [C₅H₁₁]⁺ | Base peak, likely a stable tertiary carbocation |

| 57 | 80 | [C₄H₉]⁺ | Stable tertiary or secondary carbocation |

| 43 | 60 | [C₃H₇]⁺ | Isopropyl or propyl cation |

| 29 | 30 | [C₂H₅]⁺ | Ethyl cation |

1.2. ¹³C Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum of alkanes typically shows signals in the upfield region (10-50 ppm).[5][6] The chemical shift of each carbon is influenced by its substitution and the degree of branching. Due to the asymmetry of this compound, twelve distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum.

Illustrative ¹³C-NMR Data (75 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type |

| ~11-14 | Primary (CH₃) |

| ~19-23 | Primary (CH₃) |

| ~25-30 | Secondary (CH₂) |

| ~32-38 | Tertiary (CH) |

| ~39-45 | Secondary (CH₂) |

| ~46-52 | Tertiary (CH) |

1.3. ¹H Nuclear Magnetic Resonance (¹H-NMR)

Protons in alkanes resonate in the highly shielded region of the ¹H-NMR spectrum, typically between 0.5 and 2.0 ppm.[7] The signals are often complex due to spin-spin coupling between neighboring protons. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups have characteristic chemical shift ranges.[8][9]

Illustrative ¹H-NMR Data (300 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Proton Environment |

| ~0.8-0.9 | Triplet (t) | 6H | -CH₂CH₃ |

| ~0.9-1.0 | Doublet (d) | 6H | -CHCH₃ |

| ~1.1-1.3 | Multiplet (m) | ~8H | -CH₂ - |

| ~1.4-1.7 | Multiplet (m) | ~6H | -CH - |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alkanes.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like alkanes.[10][11]

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane).[10]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Rate: 2 scans/second.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation.[12][13]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).[5] The solution is then transferred to an NMR tube.

-

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.

-

¹H-NMR Acquisition:

-

Pulse Angle: 90°.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Mode: Proton-decoupled.

-

Pulse Angle: 90°.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a branched alkane like this compound using the described spectroscopic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

4-Ethyl-3,6-dimethyloctane: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential applications of the branched alkane 4-Ethyl-3,6-dimethyloctane in the field of organic chemistry. While specific peer-reviewed literature on this exact molecule is limited, this document extrapolates from established principles and data for analogous branched alkanes to detail its synthesis, its role as a reference standard, its application in materials science, and its interactions with biological membranes. This guide includes detailed, albeit generalized, experimental protocols, quantitative data tables, and process diagrams to serve as a valuable resource for researchers.

Introduction

This compound (CAS No. 62183-68-0) is a saturated, branched-chain hydrocarbon with the molecular formula C₁₂H₂₆. As an alkane, it is characterized by its non-polar nature and general lack of reactivity under common laboratory conditions. However, its specific physical properties and structural characteristics lend it to several niche applications within organic chemistry and related sciences. This document explores these applications, providing a technical framework for its use in research and development.

Synthesis of this compound

The primary synthetic route to this compound is through the alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Synthetic Pathway: Alkylation of 3,6-Dimethyl-2-heptanone

The synthesis involves the deprotonation of 3,6-dimethyl-2-heptanone at the α-carbon, followed by nucleophilic attack on an ethyl halide, such as ethyl bromide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon.

4-Ethyl-3,6-dimethyloctane: An Examination of its Limited Role in Materials Science

While 4-ethyl-3,6-dimethyloctane is a known branched alkane, its documented applications within materials science are exceptionally limited and largely theoretical. This technical overview consolidates the available information on this compound, focusing on its chemical properties and the broader context of branched alkanes, to explore its potential, albeit currently unrealized, relevance to materials science professionals.

Compound Profile and Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of approximately 170.34 g/mol .[1][2] Its defining feature is its branched structure, which imparts specific physical properties compared to its linear isomer, dodecane. Branched alkanes generally exhibit lower boiling points than their straight-chain counterparts due to reduced intermolecular forces.[3] This characteristic is a key consideration in applications where volatility is a factor.[3]

The chemical reactivity of this compound is characteristic of alkanes—it is relatively inert but can undergo combustion and halogenation under specific conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | ~170.34 g/mol | [1][2] |

| CAS Number | 62183-68-0 | [2] |

| Canonical SMILES | CCC(C)CC(CC)C(C)CC | [2] |

It is important to note that this compound is also recognized in the field of chemical ecology. For instance, a structurally related compound, 3-ethyl-2,7-dimethyloctane, has been identified in the urine of male house mice and is associated with chemical signaling.[4]

Current and Potential Applications in Materials Science

Direct applications of this compound in materials science are not well-documented in peer-reviewed literature. However, one source suggests it has been investigated for its potential in developing hydrophobic materials.[1] This is a logical extension of its nonpolar, hydrocarbon nature. Its hydrophobic characteristics could also make it a candidate for studies involving interactions with lipid membranes, potentially informing drug delivery systems.[1]

The broader category of branched alkanes has more established, though still somewhat niche, roles in materials science:

-

Fuel and Lubricant Additives: Branched alkanes are crucial in fuel production for their high octane (B31449) ratings, which prevent engine knocking.[3]

-

Polymer Precursors: Cracking of longer-chain alkanes can produce smaller alkanes and alkenes that serve as monomers for polymer synthesis.[5]

-

Specialty Chemicals: Certain branched alkanes are used in the manufacture of plastics and other chemical products.[3]

Perfluoroalkoxy alkanes (PFA), a class of fluoropolymers, demonstrate how branching can be engineered to enhance material properties. Although structurally different from this compound, PFAs utilize branched structures to improve melt-processability, creep resistance, and thermal stability compared to their linear counterparts like PTFE.[6]

Experimental Protocols

Detailed experimental protocols for the use of this compound in materials science are scarce due to the lack of established applications. However, a general synthetic route and purification techniques have been described.

Synthesis Protocol: Alkylation-Based Synthesis

One common method for synthesizing this compound involves the alkylation of 3,6-dimethyl-2-heptanone with ethyl bromide.[1]

-

Objective: To synthesize this compound.

-

Reagents:

-

3,6-dimethyl-2-heptanone

-

Ethyl bromide

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

-

Procedure:

-

The strong base is used to generate an enolate intermediate from 3,6-dimethyl-2-heptanone.

-

The enolate then undergoes nucleophilic substitution with ethyl bromide to form the final product.

-

Reaction conditions must be carefully controlled to optimize yield and selectivity.[1]

-

Purification Protocol: Post-Synthesis Purification

Following synthesis, the product can be purified using standard organic chemistry techniques.[1]

-

Objective: To isolate and purify this compound.

-

Methods:

-

Fractional Distillation: Suitable for bulk separation, taking advantage of the compound's high boiling point.[1]

-

Column Chromatography: Used for obtaining high-purity samples for research, often with a silica (B1680970) gel stationary phase and a nonpolar mobile phase like a hexane/ethyl acetate (B1210297) mixture.[1]

-

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,6-dimethyloctane via Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,6-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. Its intricate structure makes it a valuable compound for various applications, including as a reference standard in analytical chemistry, a component in fuel studies, and a building block in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing alkylation reactions, specifically the Corey-House synthesis and a Grignard-based approach.

Synthetic Strategies

Two primary alkylation-based pathways for the synthesis of this compound are presented:

-

Corey-House Synthesis: This method involves the coupling of an organocuprate (Gilman reagent) with an alkyl halide. It is a powerful tool for forming carbon-carbon bonds between two different alkyl groups.[1][2][3][4][5]

-

Grignard Reagent Addition to a Ketone: This approach utilizes the nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration and subsequent hydrogenation to yield the target alkane.[6][7][8][9]

The selection of the synthetic route may depend on the availability of starting materials, desired stereochemistry, and scalability of the reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 205-208 °C (estimated) |

| Density | Approx. 0.76 g/mL (estimated) |

Table 2: Expected Yields for Synthetic Protocols

| Synthetic Protocol | Reagents | Expected Yield |

| Protocol 1: Corey-House Synthesis | Lithium di(sec-butyl)cuprate, 3-bromo-2-methylpentane | 65-75% |

| Protocol 2: Grignard Reagent Addition | Ethylmagnesium bromide, 3,6-dimethyl-2-heptanone | 60-70% (overall) |

Table 3: Representative Spectroscopic Data for Branched C₁₂H₂₆ Alkanes

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.8-1.0 (m, multiple -CH₃ groups), 1.1-1.6 (m, multiple -CH₂- and -CH- groups) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 10-45 (multiple signals corresponding to -CH₃, -CH₂-, and -CH- carbons) |

| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) at m/z = 170, characteristic fragmentation pattern for branched alkanes. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-House Synthesis